[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the use of tetrahydropyran (THP) rings, which are important motifs in natural products and medicinal chemistry programs . Common strategies for THP synthesis are based on typical retrosynthetic disconnections . General mechanistic and stereochemical considerations for each disconnection are included . The various strategies related to THP ring formation are discussed in the context of natural product synthesis .Molecular Structure Analysis
The molecular structure of this compound includes an iodine atom attached to a pyrazole ring, which is further connected to a tetrahydropyran ring . The InChI key for this compound is XHBYURSURJVCBA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 278.09 . The IUPAC name for this compound is 3-iodo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .Scientific Research Applications
Synthesis of Asymmetric Imines and Metal Complexes
Research by Olguín & Brooker (2011) explored the synthesis of 4-phenyl-1H-pyrazoles with functionalizations at different positions. These compounds, derived from dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate, facilitate the creation of asymmetric imine ligands and mixed metal polynuclear complexes. This research highlights the potential of [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol derivatives in developing novel ligands and metal complexes (Olguín & Brooker, 2011).
Formation of Supramolecular Complexes
Lam et al. (1997) demonstrated the formation of a triple-strand helical supramolecular complex involving Ru(py-pzH)32 and copper(I or II). This research contributes to understanding the interactions and structures of supramolecular complexes, which is relevant for the applications of this compound in complex formation (Lam, Cheung, Fung, & Wong, 1997).
Advancements in Ultrasonic Synthesis
Trilleras et al. (2013) explored the ultrasonic-promoted synthesis of 5-(Pyrazol-4-yl)-4,5-dihydropyrazoles derivatives. This method provides advantages such as simplicity, shorter reaction times, and good yields, which can be beneficial for the synthesis of compounds related to this compound (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Development of Novel Esters and Ethers
Hanzawa et al. (2012) reported on the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. This study is relevant for understanding the potential synthetic pathways and applications of this compound in the creation of novel esters and ethers (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
Synthesis and Biological Activity of Tetradentate Pyrazoly Compounds
Abrigach et al. (2016) synthesized a library of tetradentate pyrazoly compounds, including derivatives of this compound. Their research focused on evaluating these compounds' antifungal and antibacterial activities, revealing specific antifungal properties (Abrigach, Bouchal, Riant, Macé, Takfaoui, Radi, Oussaid, Bellaoui, & Touzani, 2016).
Mechanism of Action
Mode of Action
It’s worth noting that the tetrahydropyran (thp) ring is a common motif in biologically active molecules , suggesting that this compound may interact with biological targets in a manner similar to other THP-containing molecules.
Biochemical Pathways
Given the presence of the THP ring, it’s possible that this compound could influence pathways where THP-containing molecules are known to play a role .
Result of Action
The molecular and cellular effects of [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol’s action are currently unknown due to the lack of research on this compound .
Properties
IUPAC Name |
[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-14-8/h5,8,13H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKKPWNNWIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192046 | |
Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627924-18-8 | |
Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1627924-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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